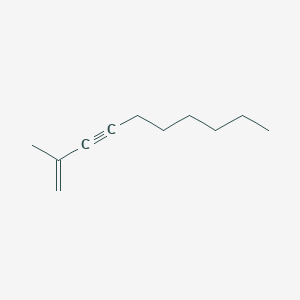
1-Decen-3-yne, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decen-3-yne, 2-methyl- is an organic compound with the molecular formula C11H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decen-3-yne, 2-methyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne .
Industrial Production Methods: Industrial production of alkynes like 1-Decen-3-yne, 2-methyl- often involves the oligomerization of ethylene or the cracking of petrochemical waxes. These processes are efficient and scalable, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decen-3-yne, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne into a diketone or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Hydrogenation of the alkyne using catalysts such as palladium on carbon (Pd/C) can yield alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO4, O3
Reduction: H2 with Pd/C
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted alkynes
Applications De Recherche Scientifique
1-Decen-3-yne, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Decen-3-yne, 2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne’s triple bond interacts with the catalyst’s surface, facilitating the addition of hydrogen atoms. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds .
Comparaison Avec Des Composés Similaires
1-Decene: An alkene with a double bond instead of a triple bond.
1-Hexen-3-yne, 2-methyl-: A shorter alkyne with a similar structure but fewer carbon atoms.
Uniqueness: 1-Decen-3-yne, 2-methyl- is unique due to its specific structure, which includes a triple bond and a methyl group. This configuration imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
58594-43-7 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
2-methyldec-1-en-3-yne |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h2,4-8H2,1,3H3 |
Clé InChI |
CAZKVYBRCLPPBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


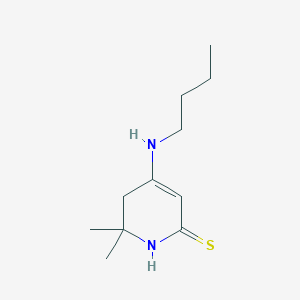
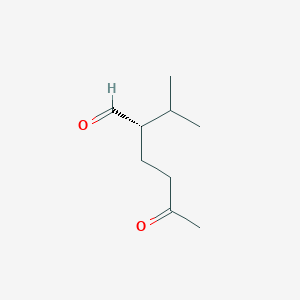
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
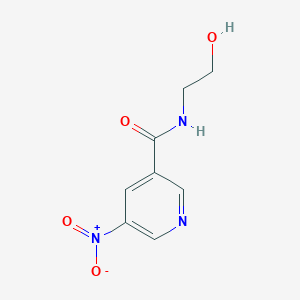
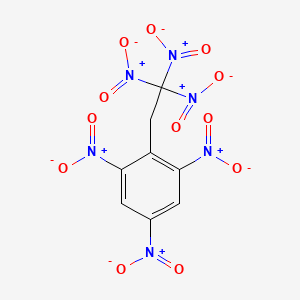
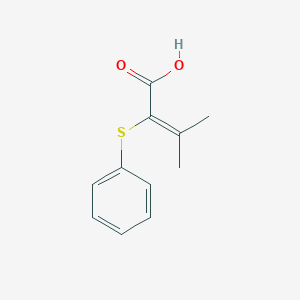
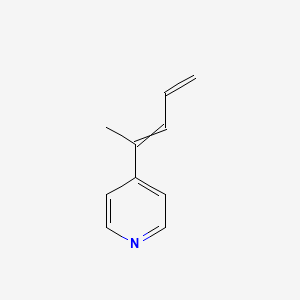
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
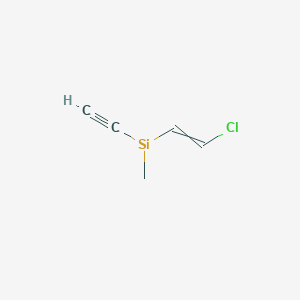
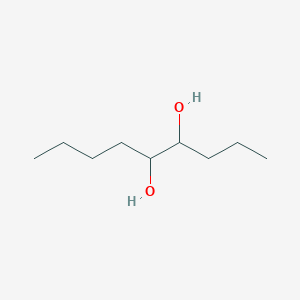
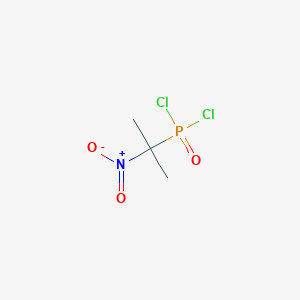
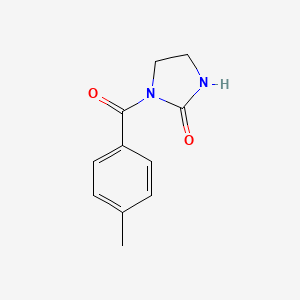
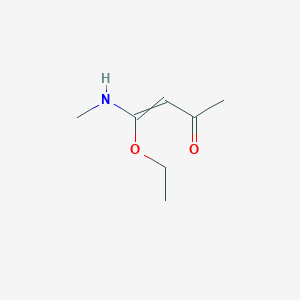
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
